molecular formula C8H10BrFN2S B1378537 {[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 15894-03-8

{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B1378537
CAS No.: 15894-03-8
M. Wt: 265.15 g/mol
InChI Key: VHYCSSVZFOBSQO-UHFFFAOYSA-N
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Description

“{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound that has gained significant attention in recent years because of its diverse applications in scientific experiments. It is also known as 4-fluorobenzyl imidothiocarbamate hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H10BrFN2S . The InChI code for this compound is 1S/C8H9FN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 220.7 . It is a solid substance .

Scientific Research Applications

Antiandrogen Activity

Research has identified compounds with the "{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide" moiety as significant in the development of antiandrogens. These compounds have been tested for antiandrogen activity, leading to the discovery of potent antiandrogens that are peripherally selective. Notably, one such compound, identified as ICI 176334, exhibited promising results for treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988). Further research into the resolution of ICI 176334 revealed insights into the absolute configuration of its active enantiomer, marking a significant step in the development of antiandrogen therapies (Tucker & Chesterson, 1988).

Chemical Synthesis and Analysis

The chemical properties and synthesis methods of compounds containing the "{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide" structure have been extensively studied. For instance, research on the synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates has provided valuable insights into their potential as inhibitors of tumor necrosis factor-α and matrix metalloproteinases (Venkatesan et al., 2004). Additionally, the development of new sulfonated side-chain grafting units and the synthesis of proton exchange membranes for fuel cell applications highlight the versatility and potential of sulfanyl compounds in materials science (Kim, Robertson, & Guiver, 2008).

Pharmaceutical Applications

The potential pharmaceutical applications of compounds with the "{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide" structure are significant. Research has demonstrated the synthesis of novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents, showcasing the therapeutic potential of these compounds in treating bacterial infections (Carcanague et al., 2002). Furthermore, the development of guanidinium-functionalized anion exchange polymer electrolytes for potential use in fuel cells emphasizes the role of such compounds in advancing energy technologies (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

The safety information for “{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(4-fluorophenyl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCSSVZFOBSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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